ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate
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Overview
Description
ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core, which is often associated with biological activity, and a sulfonylamino group, which can impart unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate typically involves multiple steps, including the formation of the sulfonylamino group and the attachment of the nicotinamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Chemical Reactions Analysis
ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[730
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its nicotinamide core suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure and biological activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with these targets, while the nicotinamide core can participate in redox reactions or other biochemical processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate can be compared to other compounds with similar structures, such as:
4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid: This compound shares the sulfonylamino group but has a different core structure, which can affect its reactivity and biological activity.
Nicotinamide derivatives: These compounds share the nicotinamide core but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the sulfonylamino group and the nicotinamide core, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4S/c1-2-32-19(30)13-7-3-4-8-14(13)23-15(29)11-28-21(31)27-12-22-17-16(18(27)25-28)33-20(24-17)26-9-5-6-10-26/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUNZGYVTCJIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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